![molecular formula C33H58N4O8 B10779018 cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is a cyclic peptide composed of alternating residues of N-methyl-leucine, O-valine, and valine. This compound belongs to a group of stereoisomers with the chemical formula C₃₅H₆₁N₃O₉ . Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cyclization: The linear peptide is cleaved from the resin and cyclized using coupling agents like EDCI or HATU under dilute conditions to promote intramolecular cyclization.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] involves its interaction with specific molecular targets. In the context of promoting gut health, it acts as a bifidogenic growth factor, stimulating the growth of Bifidobacterium species . This interaction likely involves binding to receptors or enzymes that regulate bacterial growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo[DL-N(Me)Leu-DL-OVal-DL-N(Me)Leu-DL-OVal-DL-N(Me)Val-DL-OVal]: Another cyclic peptide with similar structural features.
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]: A related compound with a different sequence of amino acids.
Cyclo[DL-Leu-DL-OLeu-DL-Val-DL-N(Me)Leu-DL-OVal-DL-xiIle]: Another stereoisomer with a similar backbone.
Uniqueness
Cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val] is unique due to its specific sequence of amino acids and the presence of N-methylated residues, which contribute to its stability and resistance to enzymatic degradation. This makes it particularly interesting for applications in medicine and biotechnology.
Propriétés
Formule moléculaire |
C33H58N4O8 |
|---|---|
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40) |
Clé InChI |
VDFMWZBFYMHHDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)
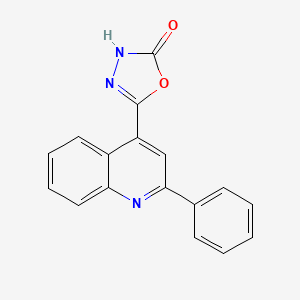
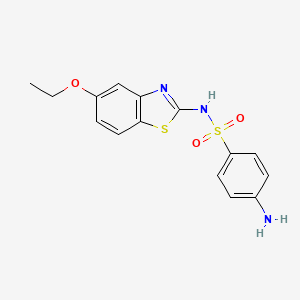
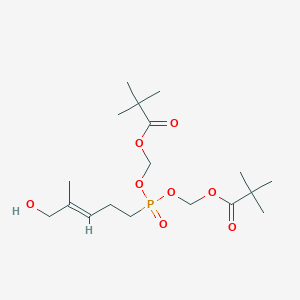
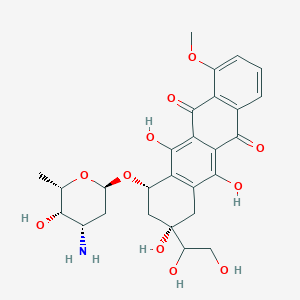
![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
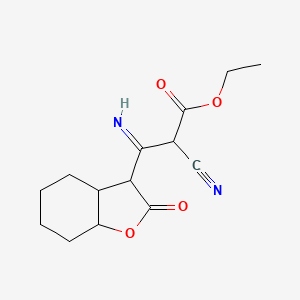
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
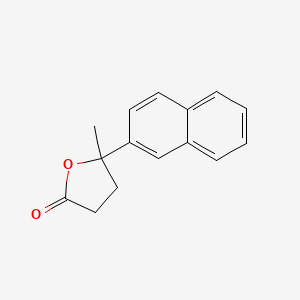
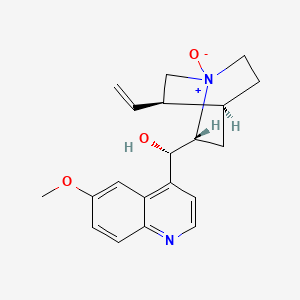
![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B10779006.png)
